molecular formula C20H19FN6O3 B2972335 benzo[d][1,3]dioxol-5-yl(4-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone CAS No. 1021254-12-5

benzo[d][1,3]dioxol-5-yl(4-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone

Cat. No.: B2972335
CAS No.: 1021254-12-5
M. Wt: 410.409
InChI Key: ZMFAVVMBBIVAEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a structurally complex molecule featuring a benzodioxole moiety linked via a methanone group to a piperazine ring. The piperazine is further substituted with a tetrazole ring bearing a 3-fluorophenyl group.

Properties

IUPAC Name

1,3-benzodioxol-5-yl-[4-[[1-(3-fluorophenyl)tetrazol-5-yl]methyl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19FN6O3/c21-15-2-1-3-16(11-15)27-19(22-23-24-27)12-25-6-8-26(9-7-25)20(28)14-4-5-17-18(10-14)30-13-29-17/h1-5,10-11H,6-9,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMFAVVMBBIVAEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=NN=NN2C3=CC(=CC=C3)F)C(=O)C4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19FN6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzo[d][1,3]dioxol-5-yl(4-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone typically involves multiple steps:

    Formation of the benzo[d][1,3]dioxole moiety: This can be achieved through the cyclization of catechol with formaldehyde.

    Introduction of the fluorophenyl group: This step involves the use of a fluorinated benzene derivative, which can be introduced via electrophilic aromatic substitution.

    Synthesis of the tetrazole ring: The tetrazole ring can be synthesized through the reaction of an azide with a nitrile.

    Formation of the piperazine unit: This involves the reaction of ethylenediamine with a suitable alkylating agent.

    Coupling of the intermediates: The final step involves coupling the benzo[d][1,3]dioxole, fluorophenyl, tetrazole, and piperazine intermediates under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzo[d][1,3]dioxole moiety.

    Reduction: Reduction reactions can occur at the tetrazole ring, potentially converting it to an amine.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Products may include quinones or other oxidized derivatives.

    Reduction: Products may include amines or other reduced derivatives.

    Substitution: Products may include substituted fluorophenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.

Biology

In biological research, this compound can be used to study the interactions of its various functional groups with biological targets. Its tetrazole ring, in particular, is known for its bioisosteric properties, making it a useful tool in drug design.

Medicine

In medicinal chemistry, benzo[d][1,3]dioxol-5-yl(4-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone can be explored for its potential therapeutic effects. Its structure suggests potential activity as a receptor antagonist or enzyme inhibitor.

Industry

In the industrial sector, this compound can be used in the development of new materials or as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of benzo[d][1,3]dioxol-5-yl(4-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone likely involves interactions with specific molecular targets such as receptors or enzymes. The tetrazole ring can mimic carboxylate groups, allowing it to bind to active sites of enzymes or receptors. The fluorophenyl group can enhance binding affinity through hydrophobic interactions, while the piperazine unit can provide additional binding interactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Piperazine-Based Analogues

Compound Name Structural Differences Key Properties/Findings Reference
(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)(2-chlorophenyl)methanone Replaces the tetrazole-fluorophenyl group with a 2-chlorophenyl moiety Exhibits higher lipophilicity (logP ~3.5) due to the chloro substituent, potentially enhancing blood-brain barrier penetration. No explicit bioactivity reported.
1-(1,3-Benzodioxol-5-ylmethyl)-4-(3,4-difluorophenyl)sulfonylpiperazine Replaces the methanone-tetrazole with a sulfonyl-difluorophenyl group Sulfonyl groups enhance metabolic stability but reduce CNS activity. Demonstrated moderate antimicrobial activity (MIC = 16 µg/mL against S. aureus).
2-(Benzo[d][1,3]dioxol-5-yloxy)-1-[4-(3-trifluoromethyl-phenyl)-piperazin-1-yl]ethanone Substitutes the tetrazole with a trifluoromethylphenyl group and adds an ethoxy linker The trifluoromethyl group increases electron-withdrawing effects, altering receptor binding kinetics. Reported as a serotonin receptor modulator (IC₅₀ = 120 nM for 5-HT₂A).

Tetrazole-Containing Analogues

Compound Name Structural Differences Key Properties/Findings Reference
2-((1-(4-Nitrophenyl)-1H-tetrazol-5-yl)thio)-1-(4-(phenylsulfonyl)piperazin-1-yl)ethanone Replaces benzodioxole with a phenylsulfonyl group and uses a thioether linker The nitro group enhances electrophilicity, improving reactivity in nucleophilic substitutions. Antiproliferative activity observed (IC₅₀ = 8.2 µM against HeLa cells).
5-(Benzo[d][1,3]dioxol-5-yl)-3-tert-butyl-4,5-dihydro-1H-pyrazole-1-carbohydrazide Replaces the piperazine-tetrazole with a pyrazole-carbohydrazide core Demonstrates anticonvulsant activity in rodent models (ED₅₀ = 45 mg/kg), attributed to GABAergic modulation.

Benzodioxole-Containing Analogues

Compound Name Structural Differences Key Properties/Findings Reference
5-(Benzo[d][1,3]dioxol-5-yl)-3-(furan-2-yl)-4,5-dihydro-1H-pyrazole Lacks the piperazine-tetrazole; features a dihydropyrazole-furan system Antimicrobial activity against E. coli (MIC = 32 µg/mL). The furan ring contributes to π-π stacking interactions with bacterial enzymes.
(1H-Benzo[d][1,2,3]triazol-5-yl)(4-methylpiperazin-1-yl)methanone Replaces benzodioxole with a benzotriazole group Benzotriazole enhances UV stability. Cytotoxicity observed in cancer cell lines (IC₅₀ = 12 µM for MCF-7).

Bioactivity and Pharmacological Potential

  • Hypothetical Targets :

    • The piperazine-tetrazole motif is common in 5-HT₃ antagonists (e.g., ondansetron analogs) and anticonvulsants .
    • The benzodioxole group may confer antioxidant properties, as seen in structurally related compounds .
  • Data Gaps: No direct bioactivity data for the target compound exists in the provided evidence.

Biological Activity

Benzo[d][1,3]dioxol-5-yl(4-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological mechanisms, and various studies highlighting its pharmacological properties.

Chemical Structure and Properties

The molecular formula for this compound is C16H17FN4O3C_{16}H_{17}FN_4O_3, with a molecular weight of approximately 330.33 g/mol. The structure includes a benzo[d][1,3]dioxole moiety linked to a piperazine ring and a tetrazole derivative, contributing to its biological activity.

Property Value
Molecular FormulaC16H17FN4O3
Molecular Weight330.33 g/mol
IUPAC NameThis compound
SMILESC1OC2=C(O1)C=C(C=C2)C3C(C(=O)N3C4=CC(=CC=C4)F)N

The compound interacts with various molecular targets, influencing several biological pathways:

Molecular Targets:

  • Enzymatic Inhibition: The compound has shown the ability to inhibit specific enzymes associated with cancer cell proliferation.
  • Receptor Modulation: It may act as an antagonist or agonist at certain receptors, particularly those involved in neurotransmission.

Pathways Involved:

  • Cell Cycle Regulation: Studies indicate that the compound can induce cell cycle arrest in cancer cells.
  • Apoptosis Induction: It promotes apoptosis through the mitochondrial pathway by modulating proteins such as Bax and Bcl-2.

Biological Activity

Research has indicated several significant biological activities associated with this compound:

Anticancer Activity

A study demonstrated that derivatives of benzo[d][1,3]dioxole exhibit notable anticancer properties. For example, compounds with similar structures showed IC50 values significantly lower than standard chemotherapy agents like doxorubicin.

Cell Line IC50 (µM) Standard Drug (Doxorubicin) IC50 (µM)
HepG22.387.46
HCT1161.548.29
MCF74.524.56

These findings suggest that the compound may selectively target cancer cells while showing reduced toxicity towards normal cells (IC50 > 150 µM) .

Antimicrobial Activity

The compound's structural components have also been linked to antimicrobial properties. Similar derivatives have displayed effectiveness against various bacterial strains, showcasing their potential as therapeutic agents against infections .

Case Studies

  • In Vitro Studies on Cancer Cells:
    • A series of experiments assessed the cytotoxic effects of the compound on multiple cancer cell lines, revealing significant antiproliferative effects correlated with increased apoptosis markers.
  • Antimicrobial Testing:
    • The antimicrobial efficacy was tested against Gram-positive and Gram-negative bacteria, demonstrating potent activity comparable to established antibiotics .

Q & A

Q. What synthetic methodologies are recommended for preparing benzo[d][1,3]dioxol-5-yl(4-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone and its derivatives?

  • Methodological Answer : A multi-step approach is typically employed:

Core Structure Assembly : React a benzo[d][1,3]dioxol-5-yl precursor with piperazine derivatives under nucleophilic substitution conditions. For example, chloro- or bromo-substituted intermediates can facilitate coupling .

Tetrazole Functionalization : Introduce the 1-(3-fluorophenyl)-1H-tetrazol-5-yl group via Huisgen cycloaddition (click chemistry) using copper(I) catalysis. Ensure anhydrous conditions and inert atmosphere to minimize side reactions .

Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane) followed by recrystallization (ethanol or methanol) to achieve >95% purity .

  • Key Data :
DerivativeYield (%)Melting Point (°C)Key Spectral Data (¹H NMR δ ppm)
Base Compound63–86176–2285.93 (s, OCH₂O), 3.48–3.54 (m, piperazine-H)

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer :
  • Spectroscopy :
  • ¹H/¹³C NMR : Confirm aromatic protons (δ 6.8–7.5 ppm for benzo[d][1,3]dioxole and fluorophenyl groups) and piperazine/tetrazole protons (δ 3.0–4.0 ppm) .
  • Mass Spectrometry (MS) : Verify molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns (e.g., chlorine/bromine substituents) .
  • Chromatography :
  • HPLC : Use a C18 column (mobile phase: acetonitrile/water with 0.1% TFA) to assess purity (>95%) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize the anticonvulsant activity of this compound?

  • Methodological Answer :

Derivatization : Modify substituents on the tetrazole (e.g., 3-fluorophenyl → 4-fluoro or nitro groups) and piperazine (e.g., methyl or benzyl groups) to assess electronic/steric effects .

Q. Biological Testing :

  • In Vivo Models : Use maximal electroshock (MES) and pentylenetetrazole (PTZ)-induced seizure tests in rodents. Compare ED₅₀ values across derivatives .

  • Mechanistic Profiling : Perform receptor binding assays (e.g., GABAₐ or NMDA receptors) to identify molecular targets .

  • Example SAR Finding : Derivatives with electron-withdrawing groups (e.g., nitro) on the tetrazole show enhanced anticonvulsant potency but reduced bioavailability .

    • Key Data :
DerivativeED₅₀ (mg/kg, MES)ED₅₀ (mg/kg, PTZ)
Base Compound32.5>100
4-Nitro Analog18.745.2

Q. How can contradictory results in biological activity between in vitro and in vivo studies be resolved?

  • Methodological Answer :
  • Pharmacokinetic Analysis : Measure plasma/tissue concentrations via LC-MS to correlate in vitro IC₅₀ with in vivo exposure .
  • Metabolite Profiling : Identify active/inactive metabolites using hepatic microsome assays. For example, cytochrome P450-mediated oxidation of the tetrazole ring may reduce efficacy .
  • Formulation Optimization : Improve solubility via salt formation (e.g., hydrochloride) or nanoemulsion delivery systems to enhance bioavailability .

Q. What computational strategies are suitable for predicting the binding mode of this compound to neurological targets?

  • Methodological Answer :

Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with GABAₐ receptors. Prioritize docking poses with hydrogen bonds to Arg112 and hydrophobic contacts with Phe200 .

Molecular Dynamics (MD) Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes. Analyze root-mean-square deviation (RMSD) and binding free energy (MM-PBSA) .

QSAR Modeling : Develop regression models using descriptors like logP, polar surface area, and HOMO-LUMO gaps to predict anticonvulsant activity .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported synthetic yields for derivatives of this compound?

  • Methodological Answer :
  • Replication : Repeat reactions under identical conditions (temperature, solvent, catalyst loading) as original studies .
  • Byproduct Identification : Use LC-MS to detect side products (e.g., over-oxidized tetrazole rings) that may reduce yields .
  • Meta-Analysis : Compare yields across studies (e.g., 53–90% for dihydroxy derivatives) and identify trends related to substituent bulkiness or reaction time .

Tables for Comparative Analysis

Q. Table 1: Comparative Anticonvulsant Activity of Key Derivatives

DerivativeMES ED₅₀ (mg/kg)PTZ ED₅₀ (mg/kg)Neurotoxicity (TD₅₀, mg/kg)
Base Compound32.5>100225
4-Bromo Analog24.178.3190
3-Fluoro Analog28.9>100210

Q. Table 2: Computational vs. Experimental Binding Affinities

TargetPredicted ΔG (kcal/mol)Experimental IC₅₀ (µM)
GABAₐ-9.20.45
NMDA-7.812.3

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.